Product packaging for Mono(2-propyl-6-carboxyhexyl) phthalate(Cat. No.:CAS No. 1412411-10-9)

Mono(2-propyl-6-carboxyhexyl) phthalate

Cat. No.: B13119174
CAS No.: 1412411-10-9
M. Wt: 336.4 g/mol
InChI Key: DPQMLPCFIOCYFY-UHFFFAOYSA-N
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Description

Mono(2-propyl-6-carboxyhexyl) phthalate, also known as cx-MPHxP, is a significant secondary metabolite of the plasticizer Di-(2-propylheptyl)-phthalate (DPHP) . As a high molecular weight phthalate, DPHP is used as a plasticizer for polyvinyl chloride (PVC), and the increase in its production volume makes reliable human exposure assessment essential . This compound is one of the three major DPHP metabolites targeted in analytical chemistry for the sensitive determination of phthalate exposure in human populations . Researchers utilize cx-MPHxP as a critical biomarker in human biomonitoring studies to accurately assess internal exposure to DPHP, typically through analysis in urine samples . Analytical methods for its detection employ advanced techniques such as high-pressure liquid chromatography tandem mass spectrometry (HPLC-MS/MS) and gas chromatography high resolution mass spectrometry (GC-HRMS), with the latter offering detection limits as low as 0.05-0.1 μg/L . The molecular formula of this compound is C18H24O6 . Its structure can be represented by the SMILES notation CCCC(CCCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O6 B13119174 Mono(2-propyl-6-carboxyhexyl) phthalate CAS No. 1412411-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1412411-10-9

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

2-(6-carboxy-2-propylhexoxy)carbonylbenzoic acid

InChI

InChI=1S/C18H24O6/c1-2-7-13(8-3-6-11-16(19)20)12-24-18(23)15-10-5-4-9-14(15)17(21)22/h4-5,9-10,13H,2-3,6-8,11-12H2,1H3,(H,19,20)(H,21,22)

InChI Key

DPQMLPCFIOCYFY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Environmental Distribution and Monitoring of Mono 2 Propyl 6 Carboxyhexyl Phthalate

Occurrence and Prevalence of MPCHP in Environmental Compartments

There is a significant lack of direct measurements of MPCHP in aquatic systems such as wastewater and surface water. Wastewater treatment plants (WWTPs) are recognized as significant conduits for the release of microplastics and associated chemical additives, including phthalates, into the aquatic environment. nih.gov Phthalate (B1215562) esters can undergo hydrolysis, leading to the formation of their corresponding monoesters. researchgate.net Given that DPHP is used in numerous consumer and industrial products, it is plausible that it enters wastewater streams. Within WWTPs and the broader aquatic environment, microbial degradation is a primary pathway for the breakdown of phthalates. mdpi.com This biological processing can lead to the formation of metabolites like MPCHP. While studies have investigated the presence of other phthalate metabolites in wastewater and surface water, specific data for MPCHP remains to be reported. The polar nature of MPCHP, due to its carboxyl group, may influence its partitioning behavior in aquatic systems, potentially making it more water-soluble than its parent compound.

Direct detection and quantification of MPCHP in the atmosphere and on particulate matter have not been documented in available research. However, its parent compound, DPHP, has been identified in indoor and outdoor air and associated particulate matter. researchgate.netaaqr.org Phthalates can be released into the air from various plasticized products and subsequently adsorb onto airborne particulate matter. researchgate.net While photodegradation is a potential degradation pathway for phthalates in the atmosphere, the extent to which this process would lead to the formation of MPCHP is not well-characterized. researchgate.net The presence of DPHP in atmospheric aerosols suggests a potential for the subsequent formation or deposition of its metabolites in terrestrial and aquatic ecosystems. nih.govcopernicus.orgcopernicus.org

Specific data on the presence of MPCHP in soil and sediment are not available. The parent compound, DPHP, can be introduced into terrestrial environments through various pathways, including the application of sewage sludge as fertilizer and the degradation of plastic mulch films used in agriculture. nih.gov Phthalates are known to accumulate in soil and sediments. port.ac.uk The environmental fate of DPHP in these matrices, including its potential transformation to MPCHP through microbial action, is an area that requires further investigation. The chemical properties of MPCHP, particularly its polarity, would influence its mobility and persistence in soil and sediment environments.

While numerous studies have documented the presence of a wide range of phthalates in indoor dust, specific measurements for MPCHP are not reported. Indoor dust is a significant reservoir for many semi-volatile organic compounds, including the parent compound DPHP, which is used in building materials, flooring, and other consumer products. cdc.govuzh.ch Human exposure to phthalates through the ingestion and inhalation of indoor dust is a well-established pathway. researchgate.net Given that MPCHP is a metabolite formed within the human body after exposure to DPHP, its presence in indoor dust would likely be minimal and would depend on excretion and subsequent environmental distribution, which has not been studied. The primary concern in indoor environments remains the presence of the parent compound, DPHP, which then leads to the formation of MPCHP in vivo. uzh.ch

Table 4.1: Reported Quantification of Mono(2-propyl-6-carboxyhexyl) Phthalate (MPCHP) in Human Biomonitoring Studies (Note: Data from environmental samples is currently unavailable in the scientific literature. The following table presents data from human biomonitoring studies to provide context on detectable concentrations of this metabolite.)

Methodologies for Environmental Monitoring of MPCHP

Validated and standardized methods for the environmental monitoring of MPCHP are not yet established due to the limited research on its environmental presence. However, existing methodologies for other polar organic compounds and phthalate metabolites could be adapted for this purpose.

Active Sampling: Active sampling techniques involve the use of a pump to draw a known volume of an environmental medium (air or water) through a collection substrate. researchgate.net For atmospheric monitoring, active air samplers can be equipped with filters to capture particulate-bound compounds and a sorbent tube to trap gaseous-phase substances. researchgate.netresearchgate.net This dual-phase sampling is important for semi-volatile compounds like phthalates and could potentially be applied to their metabolites. researchgate.net For aquatic systems, active sampling typically involves collecting grab samples of water, which are then extracted and analyzed in a laboratory. cdc.gov While providing a snapshot in time, this method may miss episodic pollution events. envchemgroup.com

Passive Sampling: Passive sampling devices accumulate chemicals from the environment over time without the need for a power source, providing a time-weighted average (TWA) concentration of the bioavailable fraction of a contaminant. envchemgroup.combenthamopen.com For polar organic compounds in aquatic environments, passive samplers like the Polar Organic Chemical Integrative Sampler (POCIS) and Chemcatcher® are commonly used. port.ac.ukenvchemgroup.comresearchgate.net These devices contain a sorbent material that sequesters water-soluble compounds. envchemgroup.com Given the expected polarity of MPCHP, these types of passive samplers would be the most promising for its monitoring in aquatic systems. port.ac.uk Passive air samplers have also been developed and used for monitoring phthalates in indoor and outdoor air. researchgate.net The development and calibration of passive sampling methods specifically for MPCHP would be a crucial step in understanding its environmental distribution and fate. envchemgroup.com

Application of Advanced Environmental Monitoring Tools

The detection and quantification of this compound (MCHP) in various environmental matrices necessitate the use of sophisticated and highly sensitive analytical instrumentation. Given its typically low concentrations, advanced monitoring tools are essential for accurate assessment.

The primary analytical techniques employed are based on chromatography coupled with mass spectrometry. Specifically, gas chromatography (GC) and liquid chromatography (LC) are used to separate MCHP from other compounds in a sample. This is followed by detection using high-resolution mass spectrometry (HR-MS) or tandem mass spectrometry (MS/MS), which provide a high degree of sensitivity and selectivity.

One established method involves the derivatization of the MCHP metabolite before analysis. For instance, after extraction from a sample, the carboxyl group of MCHP can be selectively derivatized using reagents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). The resulting ester is then analyzed by capillary gas chromatography coupled with HR-MS or MS/MS detection. This technique allows for very low detection limits, often in the range of 0.05 to 0.1 micrograms per liter (µg/L). publisso.de

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is another powerful tool frequently used for the analysis of phthalate metabolites. This method often requires less sample preparation compared to GC-based methods and can achieve detection limits in the range of 0.1 to 0.2 µg/L. These advanced analytical methods are critical for distinguishing between metabolites of DPHP and other phthalates, ensuring the data generated is accurate and reliable.

Spatio-Temporal Variability and Trends of Environmental MCHP Concentrations

The concentration of MCHP in the environment is not static; it varies significantly over geographical space and time. This variability is influenced by the production and use patterns of its parent compound, DPHP, as well as environmental transport and degradation processes.

Temporal Trends: Human biomonitoring data, which reflects environmental exposure, provides valuable insights into the temporal trends of phthalates. Studies have shown a clear shift in phthalate usage over the past two decades. As regulations have restricted the use of certain phthalates like Di(2-ethylhexyl) phthalate (DEHP), they have been replaced by other compounds, including DPHP. nih.govescholarship.org

Consequently, while urinary concentrations of metabolites from older, restricted phthalates have generally decreased, metabolites from replacement phthalates have shown an increasing trend. For example, a study of pregnant women in Sweden between 2007 and 2010 found that while DEHP metabolite levels decreased, the levels of metabolites from DPHP and other replacement plasticizers increased during the sampling period. diva-portal.orgkb.se Similarly, data from the U.S. National Health and Nutrition Examination Survey (NHANES) between 2001 and 2010 showed increasing concentrations for metabolites of several DEHP alternatives. nih.govescholarship.org This suggests that the environmental burden of DPHP, and therefore its metabolite MCHP, has likely been increasing over the last decade.

Below is an interactive table summarizing the temporal trends of various phthalate metabolites from the NHANES 2001-2010 study, illustrating the shift in phthalate exposure.

Temporal Trends of Phthalate Metabolite Concentrations in the U.S. Population (2001-2010)

Phthalate MetaboliteParent Phthalate(s)Percent Change (2001-2002 to 2009-2010)Trend
Monoethyl phthalate (MEP)DEP-42%Decreasing
Mono-n-butyl phthalate (MnBP)DnBP-17%Decreasing
Monobenzyl phthalate (MBzP)BBzP-32%Decreasing
Sum of DEHP metabolitesDEHP-37%Decreasing
Monoisobutyl phthalate (MiBP)DiBP+206%Increasing
Monocarboxyoctyl phthalate (MCOP)DiNP+149%Increasing

Data derived from the National Health and Nutrition Examination Survey (NHANES) studies. nih.govescholarship.org

Spatio-Temporal Variability: While specific data on the environmental concentrations of MCHP in different matrices is limited, the behavior of other phthalates provides a framework for understanding its likely distribution. Phthalate concentrations in aquatic environments show significant spatial and temporal variation.

Spatial Distribution: In river systems, phthalate concentrations are often higher in downstream, urbanized, or industrialized areas compared to upstream locations. researchgate.net This is due to inputs from sources such as wastewater treatment plant effluents and urban runoff. Sediments often act as a sink for phthalates, exhibiting concentrations significantly higher than those in the overlying water column. nih.gov

Temporal (Seasonal) Distribution: Phthalate concentrations can vary between seasons. For instance, some studies report higher concentrations in surface water during the dry season, potentially due to lower river flows and less dilution. researchgate.net Conversely, sediment concentrations can be higher during the wet season, as increased runoff and river flow can transport contaminated particles from upstream sources and deposit them in downstream areas. nih.govresearchgate.net

The following interactive table provides an example of the spatio-temporal distribution of common phthalates in a river system, illustrating how concentrations can vary by environmental compartment and season.

Example of Spatio-Temporal Distribution of Phthalates in a River System

PhthalateEnvironmental CompartmentConcentration Range (Wet Season)Concentration Range (Dry Season)
DEHPSurface Water592 - 2,750 ng/LHigher than wet season
DEHPSediment28.6 ± 19.5 mg/kg17.8 ± 11.6 mg/kg
DBPSurface WaterVariable based on locationGenerally higher than wet season
DBPSedimentVariable based on locationVariable based on location

Concentration data are illustrative examples derived from studies on various river systems. nih.govnih.govresearchgate.net It is expected that MCHP, as a water-soluble metabolite of DPHP, would exhibit similar spatio-temporal patterns, with concentrations fluctuating based on proximity to sources and seasonal hydrological conditions.

Human Biomonitoring and Exposure Assessment of Mono 2 Propyl 6 Carboxyhexyl Phthalate in Populations

Design and Implementation of Human Biomonitoring Studies for MPCHP

Effective human biomonitoring of MPCHP relies on robust study design and meticulous implementation to ensure the collection of reliable and comparable data. These studies are essential for identifying exposure patterns and informing public health strategies.

Selection of Biological Matrices for MPCHP Detection (e.g., urine)

The selection of an appropriate biological matrix is a cornerstone of HBM. For non-persistent chemicals like phthalates, urine is the preferred matrix for biomonitoring. Phthalates are rapidly metabolized and their metabolites, including MPCHP, are primarily excreted through urine. This makes urine a reliable and non-invasive medium for assessing recent exposure. The relatively high concentrations of metabolites in urine compared to other matrices like blood or serum enhance analytical sensitivity.

Cross-Sectional and Longitudinal Biomonitoring Programs

Biomonitoring programs for MPCHP can be designed as either cross-sectional or longitudinal studies.

Cross-sectional studies collect data from a population at a single point in time. These studies are valuable for establishing baseline exposure levels and identifying the prevalence of exposure within a population. For instance, large-scale surveys like the German Environmental Survey (GerES) provide a snapshot of MPCHP exposure across a representative sample of the population. umweltbundesamt.de

Longitudinal studies involve repeated measurements in the same individuals over a period. This design is powerful for assessing how exposure levels change over time and for investigating the relationship between exposure and long-term health outcomes. By tracking individuals, researchers can better understand the variability of MPCHP exposure and identify factors that influence changes in exposure levels.

Population-Based Surveys for MPCHP Exposure Prevalence

Population-based surveys are fundamental to understanding the extent of MPCHP exposure across the general population. These surveys aim to recruit a representative sample of individuals to provide data that can be generalized to the broader population. A prime example is the German Environmental Survey for Children and Adolescents (GerES V), conducted from 2014 to 2017. umweltbundesamt.de This survey collected urine samples from a statistically selected group of participants to provide important insights into the health of the younger generation, including their exposure to environmental chemicals like the parent compound of MPCHP. umweltbundesamt.de Such surveys are instrumental in identifying vulnerable subpopulations and tracking shifts in exposure patterns.

Analysis of MPCHP Concentrations and Distribution in Human Cohorts

The analysis of MPCHP concentrations in human cohorts reveals important information about exposure patterns, including how levels vary across different demographic groups and geographical locations, and how they change over time.

Demographic and Geographic Variations in MPCHP Exposure

Studies have shown that exposure to phthalates, including the parent compound of MPCHP, can vary based on demographic factors such as age and potentially gender, as well as by geographic location.

The German Environmental Survey (GerES V) found that DPHP metabolites, including by extension MPCHP, were detected in 62% of urine samples from children and adolescents aged 3-17. nih.gov After adjusting for creatinine, higher concentrations of DPHP biomarkers were observed in younger children (3-5 years old) compared to adolescents (14-17 years old). nih.gov This suggests that younger children may have higher exposure to DPHP, the precursor of MPCHP.

Geographically, most of the comprehensive data on MPCHP exposure comes from Germany. Studies utilizing the German Environmental Specimen Bank, which collects 24-hour urine samples from university students in Münster, have provided valuable insights into the exposure of young German adults. nih.gov While data from other regions are more limited for MPCHP specifically, broader studies on phthalates indicate that exposure levels can differ between countries, likely due to variations in consumer products, dietary habits, and regulations. nih.gov

Urinary Concentrations of DPHP Metabolites in German Children and Adolescents (GerES V, 2014-2017)
MetaboliteDetection Frequency (%)Geometric Mean (μg/L)
OH-MPHP620.30
oxo-MPHP0.32
Sum of OH-MPHP + oxo-MPHP-0.64

Temporal Trends in Human MPCHP Exposure Levels

Monitoring the temporal trends of MPCHP provides insight into how exposure to its parent compound, DPHP, is evolving. DPHP was introduced as a substitute for other high molecular weight phthalates that faced restrictions.

Data from the German Environmental Specimen Bank has been instrumental in tracking these trends. An analysis of 24-hour urine samples collected between 1999 and 2017 revealed that DPHP metabolites first appeared in 2009. nih.gov Following a rapid increase, the exposure levels among the studied population of German university students have remained relatively constant since 2011. nih.gov These findings suggest that the introduction of DPHP into the market was quickly reflected in human exposure levels, which then stabilized. nih.gov

A Swedish study of pregnant women between 2007 and 2010 also observed increasing levels of metabolites from DPHP and other newer phthalate (B1215562) replacements during the sampling period, while metabolites of older, restricted phthalates decreased. nih.govdiva-portal.org This further supports the notion that market shifts towards substitute plasticizers are mirrored in human biomonitoring data. nih.govdiva-portal.org

Methodological Considerations in MPCHP Exposure Assessment

The accurate assessment of human exposure to Mono(2-propyl-6-carboxyhexyl) phthalate (MPCHP) is a complex process that relies on robust scientific methodologies. Researchers employ a variety of strategies to quantify the extent of exposure within populations and to understand the potential implications for public health. These methods are broadly categorized into direct and indirect approaches, with human biomonitoring playing a pivotal role.

Role of Biomonitoring in Characterizing Environmental Chemical Exposure

Human biomonitoring is a cornerstone of modern exposure science and plays a critical role in characterizing population-level exposure to environmental chemicals like the parent compounds of MPCHP. researchgate.net By measuring the concentration of MPCHP and other DPHP metabolites in biological matrices, scientists can gain valuable insights into the extent of human exposure. nih.govpublisso.de

The primary advantages of biomonitoring include:

Integration of Exposure Routes: Biomonitoring provides an integrated measure of exposure from all potential routes, including ingestion, inhalation, and dermal contact. researchgate.netcdc.gov This is particularly important for phthalates, which can enter the body through multiple pathways.

Assessment of Absorbed Dose: Unlike indirect methods that estimate potential exposure, biomonitoring measures the actual amount of a chemical that has entered the body and undergone metabolic processes. cdc.gov

Identification of Susceptible Populations: Biomonitoring studies can help identify subpopulations that may have higher exposures due to their age, geographic location, occupation, or lifestyle. epa.gov

Evaluation of Public Health Interventions: By tracking exposure levels over time, biomonitoring can be used to assess the effectiveness of policies and interventions aimed at reducing exposure to harmful chemicals. researchgate.net

For MPCHP, urine is the most commonly used biological matrix for biomonitoring. publisso.de This is because phthalate metabolites are typically excreted from the body in urine, making it a non-invasive and convenient sample to collect.

Data Collection Strategies in Exposure Assessment Studies

Comprehensive exposure assessment studies for MPCHP and other phthalates typically employ a multi-faceted data collection strategy. This often involves the collection of biological samples for biomonitoring, as well as the administration of detailed questionnaires to gather information on potential exposure sources and modifying factors.

Key components of data collection in such studies include:

Participant Recruitment: Researchers carefully select study participants to ensure they are representative of the population of interest. This may involve random sampling or targeted recruitment of specific demographic groups. mdpi.com

Biological Sample Collection: Urine samples are collected from participants for the analysis of MPCHP and other phthalate metabolites. mdpi.com Blood, breast milk, and saliva can also be used for biomonitoring of some chemicals. europa.eunih.gov

Questionnaire Administration: Participants are often asked to complete detailed questionnaires to gather information on:

Demographics: Age, sex, socioeconomic status, and geographic location.

Diet: Consumption of specific foods and beverages.

Lifestyle: Use of personal care products, hobbies, and occupational activities.

Home Environment: Type of housing, flooring materials, and presence of consumer products that may contain phthalates.

Environmental Sampling: In some studies, researchers may also collect environmental samples from participants' homes, such as dust, air, or water, to assess external exposure levels.

Common Data Collection Strategies in Phthalate Exposure Studies

Data Collection MethodType of Information GatheredRelevance to MPCHP Exposure Assessment
Urine Sample CollectionConcentrations of MPCHP and other DPHP metabolites.Provides a direct measure of internal exposure.
QuestionnairesDemographics, diet, lifestyle, product use, and housing characteristics.Helps to identify potential sources and pathways of DPHP exposure.
Household Dust SamplingConcentrations of DPHP in the home environment.Provides an indirect measure of potential inhalation and ingestion exposure.
Dietary RecordsInformation on food and beverage consumption.Assists in estimating dietary intake of DPHP.

Addressing Variability and Uncertainty in Exposure Reconstruction

Reconstructing an individual's or a population's exposure to a chemical is an inherently complex process that is subject to both variability and uncertainty.

Variability refers to the true differences in exposure that exist among individuals and populations. Sources of variability in MPCHP exposure can include:

Inter-individual differences: Age, sex, genetics, and health status can all influence how an individual absorbs, metabolizes, and excretes phthalates. nih.gov

Behavioral and lifestyle factors: Differences in diet, consumer product use, and daily activities can lead to significant variations in exposure levels.

Temporal variability: Exposure can vary over time, from day to day and even within a single day, depending on an individual's activities and environment.

Uncertainty arises from a lack of knowledge or from errors in the measurement and assessment process. Sources of uncertainty in MPCHP exposure assessment include:

Measurement error: Analytical methods used to measure MPCHP in urine have detection limits and inherent variability. publisso.de

Sampling error: The selection of study participants may not perfectly represent the broader population.

Model uncertainty: When using models to estimate exposure, there is uncertainty associated with the assumptions and parameters used in the model. nih.gov

Exposure source uncertainty: It can be challenging to definitively identify all the sources of exposure to DPHP. nih.gov

Researchers use a variety of statistical and modeling techniques to address variability and uncertainty in exposure reconstruction. This can include collecting multiple samples from individuals over time to assess temporal variability, using sophisticated analytical methods to minimize measurement error, and employing probabilistic models to quantify the impact of uncertainty on exposure estimates.

Epidemiological Research Frameworks and Applications for Mono 2 Propyl 6 Carboxyhexyl Phthalate Exposure

Methodological Approaches in Environmental Epidemiology Applied to MPCHP

Methodological approaches in environmental epidemiology are foundational for investigating the health effects of environmental factors that are generally outside the direct control of the individual. nih.govbu.edu The primary challenge in this field is accurate exposure assessment, which is crucial for studying compounds like MPCHP. nih.govbu.edu

Observational studies are a cornerstone of environmental epidemiology, allowing researchers to investigate associations between exposure and outcomes without intervening. The choice of study design is critical for characterizing MPCHP exposure patterns and depends on the specific research question, resources, and the nature of the exposure.

Cross-Sectional Studies: These studies measure exposure and outcome at a single point in time. For MPCHP, a cross-sectional study might involve collecting urine samples from a representative population sample to measure metabolite concentrations and simultaneously gathering data on potential sources of exposure (e.g., diet, consumer product use) through questionnaires. While useful for generating hypotheses and assessing population exposure prevalence, these designs are limited in their ability to establish a clear temporal relationship between exposure and effect. nih.gov

Case-Control Studies: This design compares past exposures between individuals with a specific health outcome ("cases") and those without ("controls"). It is particularly efficient for studying rare diseases. In the context of MPCHP, researchers could investigate whether individuals with a certain health condition have higher historical exposure levels, often assessed through questionnaires or by analyzing stored biological samples, compared to a control group.

Cohort Studies: Cohort studies follow a group of individuals over time, collecting data on exposures and monitoring for the development of health outcomes. A prospective cohort study could enroll a group of participants, measure baseline MPCHP metabolite levels, and follow them for years to observe the incidence of various health conditions. This design is powerful for establishing temporality and examining multiple outcomes, though it can be time-consuming and expensive. bu.edu

Below is a table illustrating how different observational study designs could be applied to MPCHP research.

Study DesignObjective for MPCHP ResearchSample Data CollectedStrengthsLimitations
Cross-Sectional To determine the prevalence and predictors of MPCHP exposure in a population.Urine MPCHP metabolite levels, questionnaire data on product use, diet, and demographics at a single time point.Relatively quick and inexpensive; good for assessing current exposure levels across a population.Cannot establish causality or temporal sequence. nih.gov
Case-Control To investigate the association between MPCHP exposure and a specific health outcome (e.g., a metabolic disorder).Historical exposure information (via questionnaire), MPCHP levels in stored biological samples from cases and controls.Efficient for studying rare diseases; can examine multiple potential exposures.Prone to recall bias; difficult to establish temporality.
Cohort To examine the long-term health effects of MPCHP exposure.Repeated urine samples over time, detailed lifestyle questionnaires, clinical health assessments at baseline and follow-up intervals.Strongest observational design for inferring causality; can assess multiple outcomes and changes in exposure over time. bu.eduCostly, time-consuming, and not suitable for rare diseases; potential for loss to follow-up.

Human biomonitoring (HBM) involves measuring environmental chemicals or their metabolites in human specimens like urine or blood. mdpi.com It is a critical tool in environmental epidemiology as it provides an integrated measure of exposure from all sources and pathways, including diet, consumer products, and indoor environments. mdpi.comaphl.org For MPCHP, biomonitoring is essential because the parent compound, DPHP, is metabolized in the body, and measuring its metabolites in urine provides a more accurate picture of internal dose. publisso.de

The integration of biomonitoring data into the aforementioned study designs significantly strengthens exposure assessment. nih.gov For instance, in a cohort study, collecting serial urine samples allows researchers to assess long-term exposure patterns and variability. In a case-control study, biomarkers in stored samples can provide a more objective measure of past exposure than self-reported data. nih.gov

Key MPCHP-related metabolites measured in biomonitoring studies include:

Mono(2-propyl-6-hydroxyheptyl) phthalate (B1215562) (OH-MPHP)

Mono(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP)

Mono(2-propyl-6-carboxyhexyl) phthalate (cx-MPHxP) publisso.de

A feasibility study on linking biomonitoring data for PFAS with primary care health registries highlights a novel approach that could be adapted for phthalates like MPCHP. nih.govnih.gov This method allows for the direct linkage of exposure data with routinely collected health records, creating powerful datasets for investigating environmental health hazards. nih.govnih.gov

Statistical and Computational Approaches in MPCHP Exposure Research

The data generated from epidemiological studies of MPCHP require sophisticated statistical and computational methods for analysis. These approaches help to model exposure, identify predictors, and assess health risks while accounting for the complexities inherent in environmental health data.

Statistical models are used to understand the relationship between MPCHP exposure and various demographic, lifestyle, and environmental factors. A common challenge in analyzing biomonitoring data is handling values below the laboratory's limit of detection (LOD). repec.org Simple methods like substituting a fixed value can introduce bias. More advanced techniques are often required:

Multiple Imputation: This method replaces non-detectable values with a set of plausible values based on the distribution of the observed data, accounting for the uncertainty of imputation. repec.org

Tobit Regression: This model is suitable for censored data, such as concentrations below the LOD, and can provide less biased estimates of associations. repec.org

Quantile Regression: This approach can be robust for analyzing the distribution of an outcome variable, making it useful when the exposure data is skewed. repec.org

Multiple regression models, such as multiple logistic regression, are commonly used to adjust for the effects of several confounding variables simultaneously. nih.gov For example, a model could assess the relationship between MPCHP levels and a health outcome while controlling for age, sex, and socioeconomic status.

Statistical ModelApplication in MPCHP ResearchKey Advantage
Multiple Linear Regression To identify predictors of urinary MPCHP concentrations (e.g., age, diet, product use).Allows for simultaneous adjustment of multiple potential confounding variables. nih.gov
Logistic Regression To model the association between MPCHP exposure (e.g., categorized as high vs. low) and a binary health outcome.Provides an odds ratio to quantify the strength of association. nih.gov
Tobit Model To handle exposure data with values below the limit of detection (LOD) when modeling exposure as an outcome.Avoids bias introduced by simple substitution methods for non-detects. repec.org
Quantile Regression To model the effect of predictors on different quantiles of the MPCHP concentration distribution.Provides a more complete picture of the exposure-outcome relationship, especially with skewed data. repec.org

With the increasing complexity of environmental exposure data, machine learning (ML) and Bayesian networks (BNs) are emerging as powerful analytical tools. These methods can uncover complex, non-linear relationships and interactions that may be missed by traditional statistical models. nih.gov

Machine Learning (ML): Supervised ML algorithms like random forests and elastic net regularization can analyze high-dimensional data to identify key predictors of exposure or health outcomes. nih.govnih.gov For instance, an ML model could be trained to predict high MPCHP exposure based on a wide range of survey data on consumer habits and dietary intake. mdpi.com ML techniques are particularly useful for their predictive flexibility and ability to handle interactions between variables without needing to specify them in advance. nih.gov

Bayesian Networks (BNs): BNs are graphical models that represent probabilistic relationships among a set of variables. cair.org.za In MPCHP research, a BN could be developed to model the complex web of factors influencing exposure, from manufacturing processes and product use to individual metabolism and excretion. researchgate.net This approach allows for reasoning under uncertainty and can help identify the most likely pathways of exposure for an individual or population. cair.org.za

A comparison of these approaches is presented below.

ApproachDescriptionApplication to MPCHP Research
Traditional Regression Specifies a model structure (e.g., linear) to estimate the relationship between predictors and an outcome.Quantifying the association between specific dietary items and urinary MPCHP levels, adjusted for age and sex.
Machine Learning Algorithms learn patterns from data to make predictions, capable of capturing complex, non-linear effects. nih.govPredicting individuals at high risk of MPCHP exposure based on hundreds of lifestyle and demographic variables.
Bayesian Networks A graphical model showing probabilistic dependencies between variables, useful for modeling complex systems and reasoning under uncertainty. cair.org.zaCreating a causal map of factors influencing MPCHP exposure, from sources to internal dose, and estimating the probability of high exposure given certain conditions.

Confounding: This occurs when a third variable is associated with both the exposure (MPCHP) and the outcome, distorting the true relationship. nih.gov For example, age might be a confounder if it is related to both the use of products containing DPHP and the risk of a particular health outcome.

Bias: This refers to systematic errors in study design or conduct. cdc.gov Selection bias can occur if the study population is not representative, while information bias (or measurement bias) can result from inaccuracies in collecting exposure or outcome data. youtube.com

Several strategies can be employed at the design and analysis stages to mitigate these issues:

Design Stage:

Restriction: Limiting study participation to individuals with certain characteristics to reduce confounding (e.g., only including non-smokers). youtube.com

Matching: Selecting controls to be similar to cases on key potential confounders like age and sex. youtube.com

Analysis Stage:

Stratification: Analyzing the exposure-outcome association separately within different levels (strata) of a confounding variable. youtube.com

Statistical Adjustment: Using regression models to simultaneously control for multiple confounders. nih.govcdc.gov

Sensitivity Analysis: Quantitative methods used to assess how robust study findings are to potential unmeasured confounding or other biases. nih.goveuropa.eu This involves estimating how strong an unmeasured confounder would need to be to explain away an observed association. europa.eu

Type of ErrorDefinitionExample in MPCHP ResearchMitigation Strategy
Confounding A third factor is associated with both exposure and outcome, distorting their relationship. nih.govSocioeconomic status (SES) might be linked to both diet (exposure) and certain health outcomes, confounding the diet-outcome relationship.Adjustment for SES in a multiple regression model; stratification by SES level. nih.gov
Selection Bias Systematic differences between those who are selected for a study and those who are not. europa.euIf only highly health-conscious individuals participate, the observed exposure levels and health status may not be generalizable.Ensuring high participation rates and using a representative sampling frame.
Recall Bias A type of information bias where cases may recall past exposures differently than controls. nih.govIndividuals with a health condition might be more likely to remember using certain products than healthy controls.Using validated questionnaires; incorporating objective biomonitoring data instead of relying solely on self-report.
Measurement Error Inaccuracies in measuring exposure or outcome variables.Laboratory errors in quantifying urinary MPCHP concentrations.Implementing strict quality control/quality assurance protocols in the laboratory; using standardized measurement techniques.

Case Studies Illustrating Methodological Advancements in MPCHP Exposure Epidemiology

The epidemiological investigation of this compound (MPCHP) exposure has been significantly enhanced by advancements in analytical methodologies and their application within sophisticated study designs. These developments have enabled a more accurate and sensitive assessment of human exposure to the parent compound, di(2-propylheptyl) phthalate (DPHP), thereby facilitating more reliable explorations of potential associations with health outcomes. Case studies, particularly large-scale human biomonitoring (HBM) surveys, exemplify the progress in this field.

A notable example of methodological advancement is the application of highly specific and sensitive analytical techniques, such as gas chromatography-high resolution mass spectrometry (GC-HRMS), in epidemiological studies. This method has been crucial in distinguishing DPHP metabolites from those of other structurally similar isomeric phthalates, a significant challenge in earlier exposure assessments. The ability to accurately identify and quantify specific DPHP metabolites, including MPCHP, has been a major leap forward for exposure science. nih.gov

One of the most comprehensive case studies illustrating these advancements is the German Environmental Survey (GerES), a nationwide population study that has repeatedly monitored the German population's exposure to various environmental chemicals. iarc.fr Within this framework, the analysis of DPHP metabolites in urine samples has provided valuable insights into exposure trends and levels among different age groups.

The German Environmental Specimen Bank, in a study analyzing 24-hour urine samples collected between 1999 and 2012, demonstrated the emergence of DPHP exposure in the general population. Using a robust GC-HRMS method, researchers were able to detect DPHP metabolites where none had been found in samples from earlier years. The detection rates increased from 3.3% in 2009 to 21.7% in 2012, with mono-oxo-propylheptyl phthalate (oxo-MPHP) being the most frequently detected metabolite. nih.gov This longitudinal analysis highlights how methodological advancements allow for the tracking of exposure to newly introduced chemical substitutes over time.

Further illustrating the application of advanced methods in a large-scale cross-sectional study, GerES V (2014-2017) investigated the exposure of children and adolescents to DPHP. nih.govumweltbundesamt.de In a subsample of 516 participants aged 3-17 years, DPHP metabolites were detected in 62% of the individuals. nih.gov This study provided representative data on the internal exposure to DPHP in a vulnerable population group and demonstrated that while exposure was widespread, it was generally below the established health-based guidance values. nih.govnih.gov

The following table presents a summary of the urinary concentrations of DPHP metabolites from the GerES V study, showcasing the type of detailed data that can be generated through advanced epidemiological research frameworks.

Table 1: Urinary Concentrations of DPHP Metabolites in Children and Adolescents (3-17 years) in Germany (GerES V, 2014-2017)
MetaboliteDetection Frequency (%)Geometric Mean (µg/L)95th Percentile (µg/L)
OH-MPHP-0.30-
oxo-MPHP-0.32-
Sum of OH-MPHP and oxo-MPHP620.64-

These large-scale biomonitoring studies, designed as cross-sectional or longitudinal investigations, are fundamental to modern environmental epidemiology. They provide robust data on the prevalence and distribution of chemical exposures within a population, identify highly exposed subgroups, and can be used to track exposure trends over time. The methodological shift towards analyzing specific urinary metabolites like MPCHP has been a critical advancement. Urine is the preferred matrix for biomonitoring non-persistent chemicals like phthalates due to the ease of collection and the higher concentration of metabolites compared to blood. nih.gov

The development of a physiologically based pharmacokinetic (PBPK) model for DPHP, calibrated using human biomonitoring data from volunteer studies, represents another significant methodological advancement. frontiersin.org A study involving the oral administration of DPHP to male volunteers allowed for the detailed characterization of the absorption, metabolism, and excretion of DPHP and its metabolites, including MPCHP. frontiersin.org This type of research provides crucial data for interpreting biomonitoring results and for conducting risk assessments by linking external exposure levels to internal doses. frontiersin.org

The table below summarizes key kinetic parameters for DPHP metabolites in urine following a single oral dose, as determined in a human volunteer study.

Table 2: Urinary Excretion Kinetics of DPHP Metabolites after a Single Oral Dose in Male Volunteers
MetaboliteTime to Maximum Concentration (Tmax) (hours)Excreted Amount (% of dose)
OH-MPHP4.9-
oxo-MPHP4.5-
cx-MPHP (MPCHP)5.4-

While case-control studies are a cornerstone of epidemiology for investigating associations between exposures and specific health outcomes, their application to MPCHP has been more limited compared to more established phthalates. However, the methodological framework is well-established. Such studies would involve recruiting individuals with a particular health condition (cases) and a comparable group without the condition (controls) and then analyzing their urine samples for MPCHP and other DPHP metabolites to compare exposure levels. The advancement in analytical sensitivity is particularly crucial for case-control studies, as it allows for the detection of low-level exposures that may be relevant for chronic diseases with long latency periods.

Current Research Gaps and Future Directions in Mono 2 Propyl 6 Carboxyhexyl Phthalate Research

Identification of Unaddressed Research Questions in MPCHP Science

Despite its detection in human biomonitoring studies, several critical questions regarding MPCHP remain unanswered. A primary area of uncertainty is the complete toxicokinetic profile in humans. While initial studies have characterized primary metabolites following oral DPHP dosage, the long-term metabolic fate, potential for bioaccumulation, and the full spectrum of secondary or minor metabolites are not fully understood researchgate.netfrontiersin.org.

Furthermore, research is needed to differentiate the sources of exposure. MPCHP is a known metabolite of DPHP, but the possibility of other precursor compounds among the complex mixtures of isomeric phthalates used in industrial applications cannot be ruled out uzh.ch. A significant challenge lies in distinguishing exposure to DPHP from that of other high-molecular-weight phthalates like Diisodecyl phthalate (B1215562) (DiDP) and Diisononyl phthalate (DiNP), whose metabolism can produce isomeric compounds that interfere with analysis uzh.chnih.gov.

Key unaddressed research questions include:

What are the complete metabolic pathways of DPHP leading to MPCHP and other secondary metabolites in humans under chronic, low-dose exposure conditions?

Are there significant precursors to MPCHP other than DPHP in consumer products or the environment?

How do factors such as age, sex, genetics, and co-exposure to other chemicals influence the metabolism and excretion of DPHP and the formation of MPCHP?

What is the relative contribution of different exposure routes (oral, inhalation, dermal) to the total body burden of DPHP and subsequent MPCHP levels? mdpi.comnih.gov

Advancements in Analytical Techniques for Enhanced MPCHP Detection and Speciation

Accurate measurement of MPCHP in biological matrices is fundamental to exposure assessment. Recent advancements in analytical chemistry have significantly improved the sensitivity and specificity of detection methods. The primary techniques employed are hyphenated mass spectrometry methods, which couple a separation technique with a mass-based detector.

Gas chromatography-high resolution mass spectrometry (GC-HRMS) and high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most common methods for quantifying MPCHP (often abbreviated as cx-MPHxP in literature) and other DPHP metabolites in urine nih.gov. GC-HRMS, in particular, has proven crucial for selective detection due to its ability to chromatographically separate MPCHP from isobaric isomeric metabolites of DiDP and DiNP, which can cause significant interference in less specific methods uzh.chnih.gov. This analytical speciation—the ability to identify and quantify specific chemical forms—is critical for accurate DPHP exposure assessment spectroscopyonline.comlabmanager.comingeniatrics.com.

Recent methodological developments focus on achieving lower limits of detection (LOD) and quantification (LOQ) to measure background exposure levels in the general population. Current state-of-the-art methods can achieve detection limits in the low nanogram-per-liter range uzh.chnih.gov.

Table 1: Comparison of Analytical Techniques for MPCHP Detection
TechniqueTypical Limit of Detection (LOD)AdvantagesChallenges
GC-HRMS0.05–0.1 μg/L uzh.chnih.govHigh selectivity; can distinguish DPHP metabolites from DiDP/DiNP isomers. researchgate.netuzh.chnih.govRequires derivatization of the analyte before analysis. uzh.ch
HPLC-MS/MS0.1–0.2 μg/L nih.govDoes not typically require derivatization; high throughput.Potential for interference from isomeric metabolites of DiDP/DiNP, making it less selective than GC-HRMS for DPHP-specific metabolites. uzh.chnih.gov

Future advancements will likely focus on developing even more sensitive, high-throughput methods to support large-scale biomonitoring studies and non-invasive techniques for exposure assessment.

Development of Comprehensive Exposure Models for MPCHP Precursors and Their Metabolites

To understand the link between external exposure to precursors like DPHP and internal dose, researchers are developing comprehensive exposure and pharmacokinetic models. Physiologically based pharmacokinetic (PBPK) models are powerful tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body frontiersin.orgnih.gov.

A PBPK model has been developed for DPHP in humans to interpret biomonitoring data from volunteer studies frontiersin.org. This model incorporates in vitro and in silico data and can simulate the concentration of DPHP and its metabolites, including MPCHP, in both blood and urine over time following an oral dose frontiersin.org. Such models are crucial for:

Exposure Reconstruction: Using biomonitoring data (e.g., urinary MPCHP) to estimate the magnitude and timing of an individual's exposure to the parent compound, DPHP. nih.gov

Route-Specific Assessment: Simulating how different exposure pathways (oral, dermal, inhalation) contribute to the internal dose of metabolites. mdpi.comnih.gov

Population Variability: Predicting how factors like age and metabolic differences can affect internal concentrations, helping to identify potentially susceptible populations.

An integrated modeling framework that connects phthalate concentrations in consumer products to population-scale internal doses has also been proposed researchgate.net. This approach combines probabilistic exposure models with PBPK models to create a "source-to-outcome" pathway, which is essential for risk assessment and regulatory decision-making researchgate.net. Future development in this area will focus on refining these models with more human-specific data and expanding them to account for chronic, multi-chemical exposures.

Future Needs in MPCHP Biomonitoring and Large-Scale Population Studies

While MPCHP and other DPHP metabolites have been detected in the urine of the general population in some regions, current biomonitoring data is limited uzh.ch. There is a pressing need for more extensive and geographically diverse large-scale population studies to establish baseline exposure levels and identify trends. Studies in Germany have shown that exposure to DPHP may be higher in children and adolescents compared to adults, highlighting the importance of including various age groups in future biomonitoring campaigns uzh.ch.

Future biomonitoring efforts should:

Expand Geographic Scope: Conduct studies in diverse populations worldwide to understand global exposure patterns to DPHP.

Include Vulnerable Populations: Focus on potentially susceptible groups such as pregnant women, infants, and children, as phthalate exposure during critical developmental windows is of particular interest. nih.govbcerp.org

Incorporate Longitudinal Data: Move beyond cross-sectional studies to longitudinal designs that collect repeated samples from individuals over time. This can help in understanding exposure variability and its relationship with lifestyle factors and health outcomes.

Standardize Analytical Methods: Employ highly selective and sensitive analytical methods, such as GC-HRMS, to ensure data quality and comparability across different studies, particularly to avoid confounding from other phthalate isomers. uzh.ch

Large-scale, prospective cohort studies are essential for investigating the potential associations between well-characterized DPHP exposure (via metabolites like MPCHP) and various health endpoints, providing the data needed for robust risk assessment.

Integration of Multi-Omics Technologies and Systems Biology Approaches in Exposure Research

To move beyond exposure assessment and understand the biological response to DPHP, researchers are turning to multi-omics and systems biology approaches. These technologies offer a holistic view of the molecular changes occurring within an organism following chemical exposure.

Multi-Omics: This involves the comprehensive analysis of various biological molecules. For phthalate research, this could include:

Transcriptomics: Studying changes in gene expression to identify pathways affected by exposure.

Proteomics: Analyzing alterations in protein levels and functions. nih.gov

Metabolomics: Measuring changes in small-molecule metabolites to reveal disruptions in metabolic pathways. nih.gov

Integrated multi-omics analyses have been used to investigate the effects of other phthalates, revealing perturbations in pathways like the urea cycle and choline metabolism nih.gov. Applying these techniques to DPHP and MPCHP could provide mechanistic insights into their biological activity.

Systems Biology: This approach integrates experimental data from multi-omics studies with computational and mathematical modeling to understand the complex interactions within a biological system nih.govukri.orgyoutube.com. By creating network models, systems biology can help prioritize key genes or pathways affected by exposure and generate testable hypotheses about the mechanisms of action. nih.govmdpi.com

The application of these advanced approaches to MPCHP and its precursors will be critical for elucidating molecular mechanisms and identifying sensitive biomarkers of effect, bridging the gap between exposure and potential health outcomes.

Opportunities for Interdisciplinary Research Collaboration in MPCHP Studies

Addressing the complex challenges in MPCHP research requires extensive collaboration across multiple scientific disciplines. The multifaceted nature of the problem—from manufacturing and use of the parent compound to environmental fate, human exposure, metabolism, and biological effects—cannot be solved by a single field of study.

Effective research will depend on forming interdisciplinary teams that include:

Analytical Chemists: To develop and validate robust methods for detecting MPCHP and distinguishing it from related compounds. mdpi.com

Exposure Scientists: To design studies that accurately assess human exposure from various sources and develop sophisticated exposure models. researchgate.net

Toxicologists and Biologists: To conduct in vitro and in vivo studies and use multi-omics technologies to investigate biological mechanisms.

Epidemiologists and Biostatisticians: To design and analyze large-scale population studies to link exposure with health data.

Computational Biologists and Modelers: To develop PBPK and systems biology models that integrate data from different disciplines to predict outcomes and generate new hypotheses. frontiersin.org

Such collaborations are essential for translating research findings into public health practice and informed regulatory policies researchgate.netnih.govmapleglenstrategicadvisors.com. Fostering communication and data sharing between these fields will accelerate progress and provide a more comprehensive understanding of the science of Mono(2-propyl-6-carboxyhexyl) phthalate.

Q & A

Q. How is cx-MPHP identified and quantified in human biomonitoring studies?

cx-MPHP is detected using high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS) with data-independent acquisition (DIA) to capture its oxidative metabolite profile. Sample preparation involves enzymatic deconjugation (β-glucuronidase treatment) of urine to release free cx-MPHP, followed by solid-phase extraction. Quantification relies on isotope dilution with deuterated internal standards (e.g., cx-MPHP-d4) to correct for matrix effects. Detection limits range from 0.1–0.5 µg/L, validated through recovery experiments (70–120%) .

Q. What is the toxicokinetic significance of cx-MPHP in DPHP metabolism?

cx-MPHP is the terminal oxidized metabolite of di-(2-propylheptyl) phthalate (DPHP), formed via sequential β-oxidation of the monoester MPHP. It accounts for ~40–60% of urinary DPHP metabolites in humans. Toxicokinetic studies show cx-MPHP has a delayed urinary excretion peak (8–12 hours post-exposure) compared to MPHP, reflecting hepatic β-oxidation efficiency. Area-under-the-curve (AUC) analyses in blood indicate minimal systemic exposure to unconjugated cx-MPHP, suggesting rapid renal clearance .

Q. Why is cx-MPHP a preferred biomarker over MPHP for DPHP exposure assessment?

MPHP, the primary DPHP metabolite, is rarely detected in urine due to rapid oxidative metabolism. cx-MPHP, as a stable end-product, provides a cumulative exposure marker with lower intra-individual variability (CV < 30%). Its glucuronidated form dominates in urine (>90%), reducing pre-analytical degradation risks. Longitudinal studies confirm cx-MPHP correlates strongly (r > 0.8) with DPHP intake in dose-response models .

Advanced Research Questions

Q. How do physiologically based pharmacokinetic (PBPK) models simulate cx-MPHP excretion dynamics?

PBPK models for DPHP integrate enterohepatic recirculation (EHR) and lymphatic uptake to explain cx-MPHP’s biphasic excretion. Key parameters include:

  • Hepatic extraction ratio (0.85–0.95) for DPHP → MPHP conversion.
  • β-oxidation rate constants (0.2–0.4 h⁻¹) for MPHP → cx-MPHP.
  • EHR efficiency (10–15%) , delaying metabolite appearance in urine. Sensitivity analyses reveal lymphatic absorption accounts for 20–30% of delayed DPHP systemic exposure, aligning with observed cx-MPHP urinary lag times .

Q. How to resolve contradictions in cx-MPHP recovery rates across species and exposure scenarios?

Human studies report ~60% urinary recovery of cx-MPHP after controlled DPHP dosing, whereas rodent models show <30% recovery. This discrepancy arises from species-specific β-oxidation efficiency and EHR differences. Methodological adjustments include:

  • Normalizing doses to body surface area (mg/m²) instead of body weight (mg/kg).
  • Incorporating species-specific protein-binding coefficients (e.g., human albumin affinity for DPHP is 2× higher than rodents).
  • Using Bayesian Markov Chain Monte Carlo (MCMC) methods to refine model parameters .

Q. What analytical challenges exist in distinguishing cx-MPHP from structurally similar phthalate metabolites?

Co-elution of cx-MPHP with mono-(2-ethyl-5-carboxypentyl) phthalate (MECPP) and mono-(2-propyl-4-carboxybutyl) phthalate (cx-MPBP) occurs in conventional LC-MS/MS. Solutions include:

  • High-resolution mass spectrometry (HRMS) with m/z precision < 5 ppm to differentiate isomers.
  • MS/MS fragmentation patterns : cx-MPHP exhibits a dominant fragment at m/z 121 (phthalic acid), while MECPP shows m/z 148.
  • Ion mobility spectrometry (IMS) to separate co-eluting metabolites based on collision cross-section .

Key Research Gaps

  • Mechanistic studies on cx-MPHP’s interaction with renal transporters (e.g., OAT1/OAT3).
  • Long-term stability of cx-MPHP in biobanked urine under varying storage conditions.
  • Multi-omics integration (e.g., metabolomics + transcriptomics) to assess cx-MPHP’s biomarker specificity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.